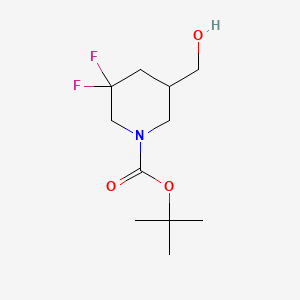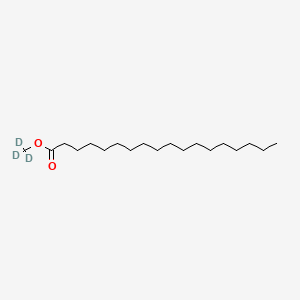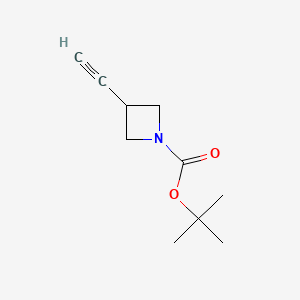
10,12-Pentacosadiynoic Acid Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,12-Pentacosadiynoic Acid Ethyl Ester is an organic compound that belongs to the class of diacetylenic acids. It is a derivative of 10,12-Pentacosadiynoic Acid, where the carboxylic acid group is esterified with ethanol. This compound is known for its unique structural properties, which make it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10,12-Pentacosadiynoic Acid Ethyl Ester typically involves the esterification of 10,12-Pentacosadiynoic Acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
10,12-Pentacosadiynoic Acid+EthanolAcid Catalyst10,12-Pentacosadiynoic Acid Ethyl Ester+Water
The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The esterification reaction is typically conducted at elevated temperatures and pressures to increase the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
10,12-Pentacosadiynoic Acid Ethyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacetylenic ketones or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Diacetylenic ketones or carboxylic acids.
Reduction: Diacetylenic alcohols.
Substitution: Various substituted diacetylenic esters.
Applications De Recherche Scientifique
10,12-Pentacosadiynoic Acid Ethyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of lipid membranes and their properties.
Industry: The compound is used in the production of thermochromic materials, which change color in response to temperature changes.
Mécanisme D'action
The mechanism of action of 10,12-Pentacosadiynoic Acid Ethyl Ester is primarily based on its ability to undergo polymerization. When exposed to ultraviolet light, the compound can form polydiacetylene chains, which have unique optical and electronic properties. These properties make it useful in the development of sensors and other advanced materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
10,12-Pentacosadiynoic Acid: The parent compound, which has a carboxylic acid group instead of an ester group.
10,12-Tricosadiynoic Acid: A similar diacetylenic acid with a shorter carbon chain.
5,7-Hexadecadiynoic Acid: Another diacetylenic acid with a different carbon chain length.
Uniqueness
10,12-Pentacosadiynoic Acid Ethyl Ester is unique due to its ester functional group, which imparts different chemical reactivity and physical properties compared to its parent acid. The ester group makes the compound more hydrophobic and can influence its solubility and interaction with other molecules.
Propriétés
Numéro CAS |
1609328-15-5 |
|---|---|
Formule moléculaire |
C27H46O2 |
Poids moléculaire |
402.663 |
Nom IUPAC |
ethyl pentacosa-10,12-diynoate |
InChI |
InChI=1S/C27H46O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29-4-2/h3-14,19-26H2,1-2H3 |
Clé InChI |
RSISYIOWXSUHNV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)OCC |
Synonymes |
Ethyl Pentacosa-10,12-diynoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B592235.png)
![tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride](/img/structure/B592236.png)




![tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B592245.png)






